

# An In-depth Technical Guide on the Spectroscopic Data of 2,2'-Dinitrobibenzyl

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## Compound of Interest

Compound Name: 2,2'-Dinitrobibenzyl

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2'-Dinitrobibenzyl**, a key intermediate in the synthesis of the antiepileptic drug Carbamazepine. [1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for researchers and professionals involved in drug development and quality control.

## Spectroscopic Data Summary

The spectroscopic data for **2,2'-Dinitrobibenzyl** is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,2'-Dinitrobibenzyl** Solvent: CDCl<sub>3</sub>, Frequency: 500.1 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.96	dd	8.2, 1.2	2H	H-3
7.54	pseudo t	-	2H	H-5
7.42	dd	7.7, 1.3	2H	H-6
7.38	pseudo t	-	2H	H-4
3.25	s	-	4H	CH <sub>2</sub>
Data sourced from ChemicalBook. <a href="#">[2]</a>				

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,2'-Dinitrobibenzyl** Solvent: CDCl<sub>3</sub>, Frequency: 125.8 MHz

Chemical Shift ( $\delta$ ) ppm
149.37
136.01
133.30
132.49
127.56
124.84
34.44
Data sourced from ChemicalBook. <a href="#">[2]</a>

Table 3: IR Spectroscopic Data for **2,2'-Dinitrobibenzyl** Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm <sup>-1</sup> )	Description
2962, 2854	C-H stretching
1608, 1576, 1509	Aromatic C=C stretching
1509, 1344	N-O stretching (asymmetric and symmetric) of nitro group
787, 749	C-H out-of-plane bending

Data sourced from ChemicalBook.[2] The characteristic strong absorptions for the nitro group attached to an aromatic ring are expected between 1550-1475 cm<sup>-1</sup> and 1360-1290 cm<sup>-1</sup>.

[3]

Table 4: Mass Spectrometry Data for **2,2'-Dinitrobibenzyl** Technique: Electron Ionization (EI), 70 eV

m/z	Relative Intensity (%)	Assignment
273	1	[M+H] <sup>+</sup>
255	8	
237	9	
178	21	
136	100	
120	70	
92	85	

Data sourced from ChemicalBook.[2] The molecular weight of 2,2'-Dinitrobibenzyl is 272.26 g/mol

[1][4][5][6]

## Experimental Protocols

The data presented in this guide were obtained through the following experimental procedures.

**Synthesis and Purification of 2,2'-Dinitrobibenzyl** Under a nitrogen atmosphere, 2-nitrotoluene (2.00 g, 15.0 mmol) was dissolved in dry tetrahydrofuran (THF, 90 mL) and cooled to 0 °C.[2] Potassium t-butoxide was then added, and the mixture was stirred for 2 minutes before the addition of bromine (3.12 g, 19.5 mmol).[2] After stirring for an additional 5 minutes, the reaction was quenched by adding it to 500 mL of an ice/water mixture. The resulting precipitate was filtered. The filtrate was extracted with CH<sub>2</sub>Cl<sub>2</sub> (3 x 100 mL). The combined organic layers were washed with saturated sodium thiosulfate solution and saturated sodium chloride solution, then dried over MgSO<sub>4</sub> and concentrated under reduced pressure. The crude product was purified by crystallization using a water/ethanol (1:2) mixture to yield **2,2'-Dinitrobibenzyl** as a white solid.[2]

**NMR Spectroscopy** <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 500.1 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and the spectra were recorded at 300 K.[2]

**Infrared (IR) Spectroscopy** The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) technique.[2] Another common method for solid samples involves using a KBr wafer.[5]

**Mass Spectrometry (MS)** The mass spectrum was recorded using an Electron Ionization (EI) source at an ionization energy of 70 eV.[2]

## Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of **2,2'-Dinitrobibenzyl** to its characterization using various spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of **2,2'-Dinitrobibenzyl**.

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